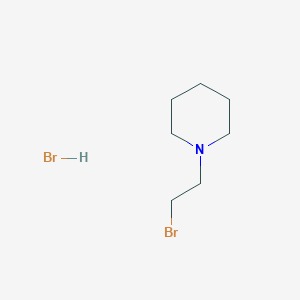
1-(2-Bromoethyl)piperidine hydrobromide
Vue d'ensemble
Description
The compound "1-(2-Bromoethyl)piperidine hydrobromide" is a brominated derivative of piperidine, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in the synthesis of various pharmacologically active molecules. The presence of the bromoethyl group makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated piperidine derivatives can be achieved through different routes. For instance, bromination of 3,6-dialkyl-1,4-dimethyl-2,5-piperazinedione with N-bromosuccinimide can yield tetrabromo and dibromo derivatives, which can be further modified to produce various substituted piperidines . Additionally, the synthesis of 2-hydroxy-1-(1-phenyltetralyl)piperidine, an analogue in the phencyclidine family, involves multiple steps including the reaction of a ketone with phenyl magnesium bromide, followed by cyclization with dibromopentane to yield a tertiary amine . These methods highlight the synthetic versatility of brominated piperidine compounds.
Molecular Structure Analysis
The molecular structure of brominated piperidine derivatives can be elucidated using spectroscopic methods. For example, the structure of 1-(o-hydroxy-alpha-alkylthiobenzylidene)piperidinium bromides and iodides was determined using such techniques . Additionally, X-ray analysis has been used to determine the structure of related piperidine compounds, providing insight into their three-dimensional conformation and potential for intermolecular interactions .
Chemical Reactions Analysis
Brominated piperidine derivatives can undergo various chemical reactions. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates has been demonstrated, leading to the formation of propanoates, which can be further transformed into novel compounds like 2-(methoxycarbonyl)indolizidine . Furthermore, bromodimethylsulfonium bromide-catalyzed multicomponent reactions involving 1,3-dicarbonyl compounds can yield functionalized piperidines, showcasing the reactivity of these brominated intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated piperidine derivatives are influenced by their molecular structure. The presence of bromine atoms and other substituents can affect their boiling points, solubility, and stability. The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been studied, revealing that hydrogen bonding and C-H...π interactions can stabilize the molecular conformation . These interactions are crucial for understanding the properties and reactivity of the compound.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Conjugate Addition in Organic Synthesis : 1-(2-Bromoethyl)piperidine hydrobromide is used in conjugate addition to alkyl acrylates, leading to novel compounds like 2-(methoxycarbonyl)indolizidine and 2-(hydroxymethyl)indolizidine (D’hooghe et al., 2009).
- Reagent in Synthesis of Piperidines : It serves as a reagent in the synthesis of 4,4-disubstituted piperidines, which have applications in fields like neuroleptics and local anesthetics (Huybrechts & Hoornaert, 1981).
Biological and Pharmacological Studies
- Antiplatelet Aggregation Activity : Certain carbamoylpyridine and carbamoylpiperidine analogues containing this compound exhibit notable antiplatelet aggregating properties (Youssef et al., 2011).
- Analgesic Effects : this compound derivatives are studied for their analgesic effects, contributing to the understanding of stereochemical structure-activity relationships in medicinal chemistry (Ahmed et al., 1985).
Material Science and Engineering
- Anion-Exchange Membrane Development : In the field of material sciences, derivatives of this compound are used in developing poly(aryl piperidinium) cross-linked membranes for applications like fuel cells (Du et al., 2021).
Mécanisme D'action
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-bromoethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOIXQFVMBDUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498363 | |
| Record name | 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89796-22-5 | |
| Record name | 89796-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)piperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


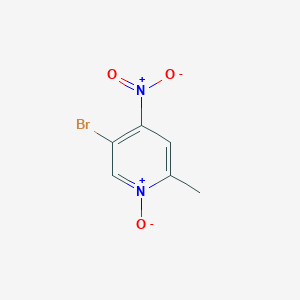
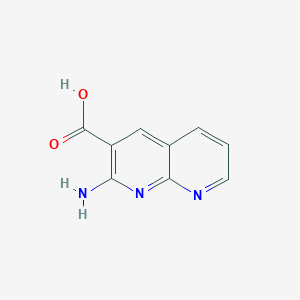

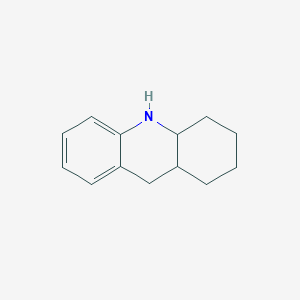

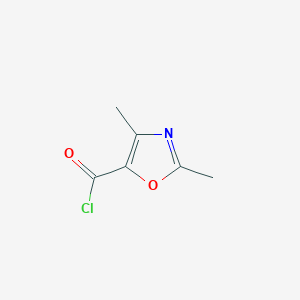
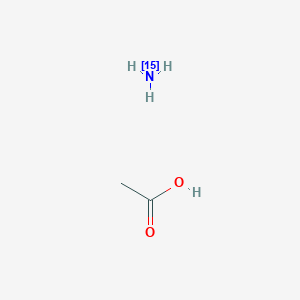
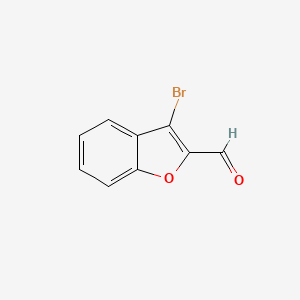
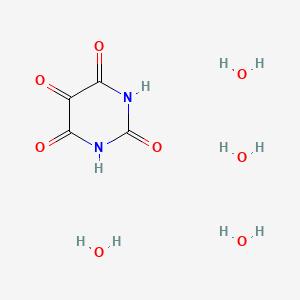

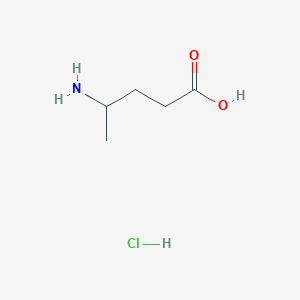
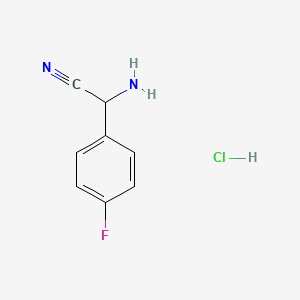
![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)